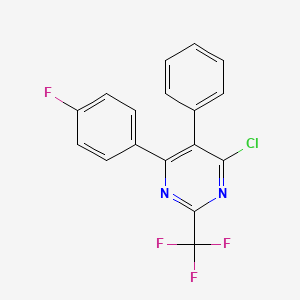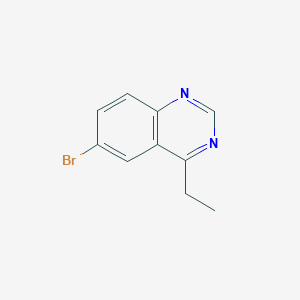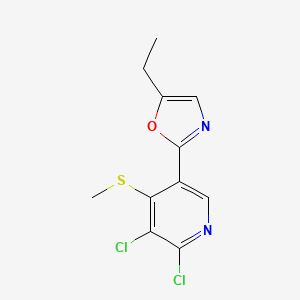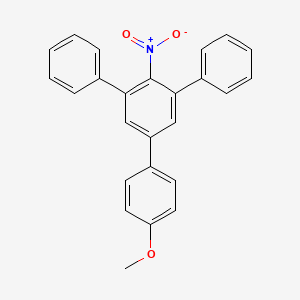![molecular formula C36H49ClO B12594367 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene CAS No. 871236-31-6](/img/structure/B12594367.png)
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a chlorine atom, a decyl chain, and a complex phenyl group with an octan-2-yloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with decyl chloride in the presence of a Lewis acid catalyst like aluminum chloride
The phenyl group with the octan-2-yloxy substituent can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the benzene ring with an appropriate phenyl derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. For example, its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-Chloro-1-decylbenzene: Lacks the complex phenyl group with the octan-2-yloxy substituent.
4-Decyl-1-chlorobenzene: Similar structure but without the additional phenyl group.
4-(4-Octan-2-yloxyphenyl)phenylbenzene: Lacks the chlorine and decyl substituents.
Uniqueness
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene is unique due to its combination of substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
871236-31-6 |
|---|---|
分子式 |
C36H49ClO |
分子量 |
533.2 g/mol |
IUPAC名 |
2-chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene |
InChI |
InChI=1S/C36H49ClO/c1-4-6-8-10-11-12-13-15-17-33-22-23-34(28-36(33)37)32-20-18-30(19-21-32)31-24-26-35(27-25-31)38-29(3)16-14-9-7-5-2/h18-29H,4-17H2,1-3H3 |
InChIキー |
NHYQLFHGXCLRJL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(C)CCCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)






